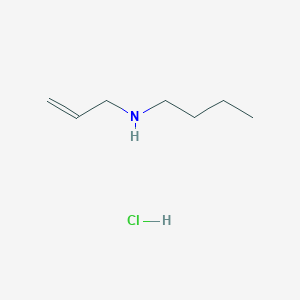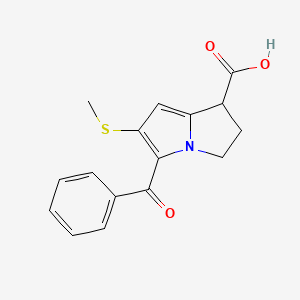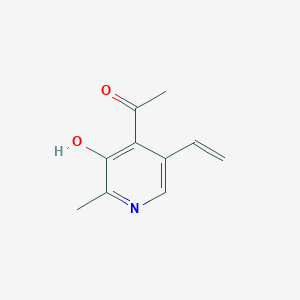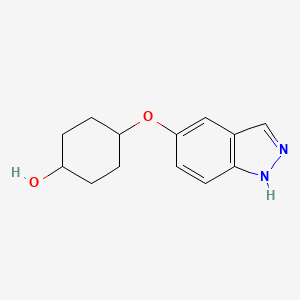![molecular formula C24H26O3 B8515338 methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate](/img/structure/B8515338.png)
methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate
Übersicht
Beschreibung
methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate is a complex organic compound with a unique structure that combines a naphthalene core with a substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the naphthalene core, followed by the introduction of the substituted phenyl group. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other naphthalene derivatives and substituted phenyl compounds. Examples include:
- 7-[1-Ethyl-1-(4-hydroxyphenyl)propyl]naphthalene-2-carboxylic acid methyl ester
- 7-[1-Ethyl-1-(3-methylphenyl)propyl]naphthalene-2-carboxylic acid methyl ester .
Uniqueness
What sets methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate apart is its specific substitution pattern, which can confer unique reactivity and biological activity
Eigenschaften
Molekularformel |
C24H26O3 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate |
InChI |
InChI=1S/C24H26O3/c1-5-24(6-2,20-11-12-22(25)16(3)13-20)21-10-9-17-7-8-18(23(26)27-4)14-19(17)15-21/h7-15,25H,5-6H2,1-4H3 |
InChI-Schlüssel |
MLHXUYMTNOWILM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C1=CC(=C(C=C1)O)C)C2=CC3=C(C=CC(=C3)C(=O)OC)C=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate](/img/structure/B8515260.png)


![2'-Fluoro-5-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B8515290.png)

![N-methyl-4-[5-methyl-5-(methoxymethyl)-4-oxo-2-thioxo-3-[3-(trifluoromethyl)-4-cyanophenyl]imidazolidin-1-yl]-2-fluorobenzamide](/img/structure/B8515301.png)






![Tert-butyl 2-[2-[2-[5-(benzenesulfonyl)-2-methylphenyl]ethynyl]-4-chlorophenoxy]acetate](/img/structure/B8515356.png)

